![molecular formula C18H17N3O4S2 B2663275 ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207008-83-0](/img/structure/B2663275.png)
ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring, a thiazole ring, and an acetamido group. These groups are common in many biologically active compounds and are often used in the design and synthesis of new drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole and thiazole rings, and the introduction of the acetamido group. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The benzoxazole and thiazole rings in the compound are aromatic heterocycles, which means they have a cyclic structure with alternating single and double bonds, and contain at least one atom that is not carbon (in this case, nitrogen and sulfur). These rings are planar and their aromaticity is characterized by the delocalization of π-electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazole and thiazole rings, as well as the acetamido group. The C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have been tested against Gram-positive bacteria like Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .
Anticancer Activity
Some benzoxazole derivatives have shown promising anticancer activity. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line . The compounds were evaluated for their in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles, which are related to the compounds , have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory and analgesic agents .
Antifungal Activity
Benzoxazole derivatives have also been found to exhibit antifungal activity. They have been tested against fungal strains like Candida albicans and Aspergillus niger .
Antioxidant Activity
Benzoxazole derivatives have been reported to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Quorum Sensing Inhibitors
Some benzoxazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial communication that allows them to coordinate behaviors such as biofilm formation and virulence production. Inhibiting this process can help in the treatment of bacterial infections .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-24-16(23)10-7-8-13-15(10)21-17(27-13)20-14(22)9-26-18-19-11-5-3-4-6-12(11)25-18/h3-6,10H,2,7-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVZBBJOMYODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate |
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